

A Comprehensive Technical Guide to (E)-3-Methyl-3-hexene

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Compound of Interest

Compound Name: (E)-3-Methyl-3-hexene

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For Researchers, Scientists, and Chemical Professionals

This technical guide provides a detailed overview of the chemical compound **(E)-3-Methyl-3-hexene**, including its fundamental identifiers, physicochemical properties, and spectroscopic data. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical Identification

(E)-3-Methyl-3-hexene is an aliphatic alkene. The "(E)" designation in its IUPAC name refers to the stereochemistry at the carbon-carbon double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides.

Identifier	Value
IUPAC Name	(E)-3-methylhex-3-ene[1][2]
CAS Number	3899-36-3[1][2]
Molecular Formula	C7H14[1][2]
Molecular Weight	98.19 g/mol [2]
Synonyms	(3E)-3-Methyl-3-hexene, trans-3-Methyl-3-hexene[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **(E)-3-Methyl-3-hexene** is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Density	0.710 g/mL[3]
Molar Volume	138.3 mL/mol[3]
Primary Hazards	Flammable[2]

Further experimental data such as boiling point, melting point, and vapor pressure are not consistently reported across publicly available safety and chemical data sheets. Researchers should consult specific supplier documentation for the most accurate information.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While detailed experimental protocols for acquiring these spectra are instrument-specific, the following represents typical characterization data for **(E)-3-Methyl-3-hexene**.

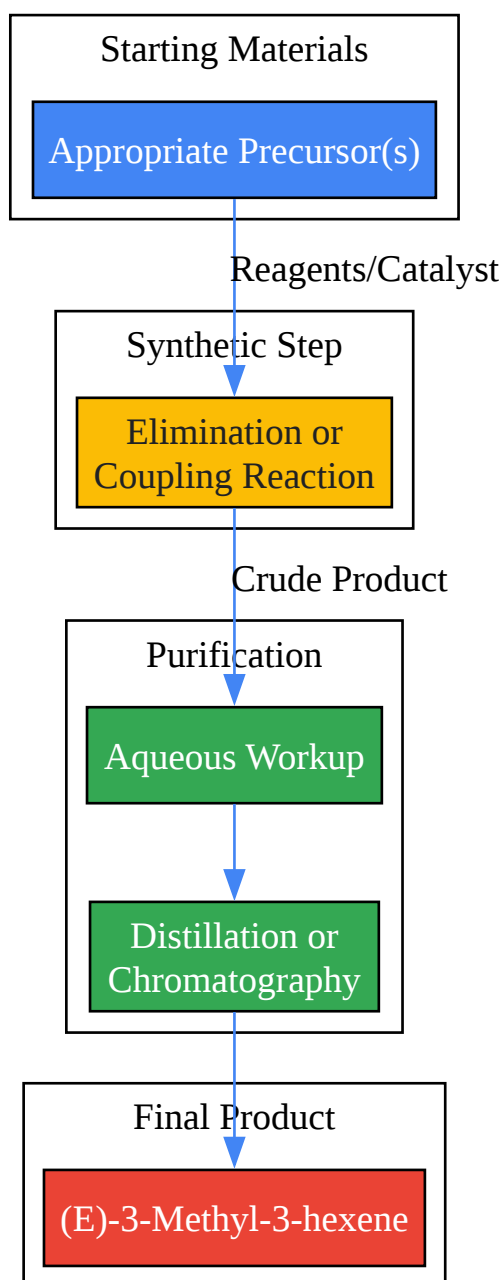
- **Infrared (IR) Spectroscopy:** The IR spectrum of an alkene like **(E)-3-Methyl-3-hexene** would characteristically show C-H stretching frequencies for both sp² and sp³ hybridized carbons, as well as a C=C stretching vibration.
- **Mass Spectrometry:** The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Specific peak assignments and coupling constants would require access to raw spectral data, which is beyond the scope of this guide.

Synthesis and Reactivity

As a trisubstituted alkene, **(E)-3-Methyl-3-hexene** can be synthesized through various organic chemistry methodologies, such as elimination reactions (e.g., dehydration of an alcohol or dehydrohalogenation of an alkyl halide) or Wittig-type reactions. Its reactivity is characteristic of alkenes, primarily involving electrophilic additions across the double bond.

Below is a conceptual workflow for a generic synthesis of an E-alkene.



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Conceptual synthetic workflow for **(E)-3-Methyl-3-hexene**.

Due to the nature of **(E)-3-Methyl-3-hexene** as a simple alkene, it is not typically associated with complex biological signaling pathways or direct applications in drug development. Its primary relevance to this field would be as a potential starting material or intermediate in the synthesis of more complex, biologically active molecules. The information provided in this guide is intended to support the foundational chemical understanding required for such endeavors.

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